molecular formula C11H14N2O3S B2894605 4-(Benzenesulfonyl)piperazine-1-carbaldehyde CAS No. 500859-71-2

4-(Benzenesulfonyl)piperazine-1-carbaldehyde

Cat. No.: B2894605
CAS No.: 500859-71-2
M. Wt: 254.3
InChI Key: LDXHRXXJOILMFH-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C11H14N2O3S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then oxidized to form the aldehyde group. The reaction conditions often include:

    Temperature: Ambient to moderate heating

    Solvent: Dichloromethane or similar organic solvents

    Catalysts: None required for the initial sulfonylation, but oxidizing agents like pyridinium chlorochromate (PCC) may be used for the aldehyde formation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzenesulfonyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed:

    Oxidation: 4-(Phenylsulfonyl)piperazine-1-carboxylic acid

    Reduction: 4-(Phenylsulfonyl)piperazine-1-methanol

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used

Scientific Research Applications

4-(Benzenesulfonyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 4-(Methylsulfonyl)piperazine-1-carbaldehyde
  • 4-(Phenylsulfonyl)piperazine-1-methanol
  • 4-(Phenylsulfonyl)piperazine-1-carboxylic acid

Comparison: 4-(Benzenesulfonyl)piperazine-1-carbaldehyde is unique due to the presence of both the phenylsulfonyl and aldehyde groups. This combination enhances its reactivity and potential applications compared to similar compounds that may lack one of these functional groups. For example, 4-(Methylsulfonyl)piperazine-1-carbaldehyde has a methylsulfonyl group instead of a phenylsulfonyl group, which can significantly alter its chemical properties and reactivity.

Properties

IUPAC Name

4-(benzenesulfonyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c14-10-12-6-8-13(9-7-12)17(15,16)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXHRXXJOILMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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